![molecular formula C17H23N3O2S B3003990 4-(2,4-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 496036-34-1](/img/structure/B3003990.png)
4-(2,4-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds is a focal point in medicinal chemistry due to their diverse biological activities. In one study, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were prepared through a multi-step process. This involved the conversion of various organic acids into corresponding esters, hydrazides, and subsequently 5-substituted-1,3,4-oxadiazol-2-thiols. The final compounds were synthesized by reacting these thiols with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of DMF and NaH. The structural elucidation was performed using NMR, IR, and mass spectral data .
Another study described the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide from 1-methyl-2-carboxaldehyde. This compound serves as a synthon for reductive amination reactions with primary and secondary amines, yielding a series of ligands with variable second coordination spheres. The synthesis of related imidazole synthons functionalized with amino acids, Schiff bases, and other amides was also reported .
Molecular Structure Analysis
The crystal structure of a thiadiazolo[2,3-a]pyrimidin derivative was determined through X-ray diffraction. The compound, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, was synthesized using bromine as a cyclic reagent and characterized by its crystallographic data. The molecular structure was found to be monoclinic with specific dimensions and space group, which provided insights into the arrangement of atoms and the overall geometry of the molecule .
Chemical Reactions Analysis
The studies mentioned do not provide explicit details on the chemical reactions of 4-(2,4-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide. However, the synthesis of related heterocyclic compounds suggests that similar reagents and conditions could be employed for the synthesis and reactions of such compounds. The use of DMF, NaH, and bromine as reagents in the synthesis of related compounds indicates that these could be involved in the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are typically characterized by their spectral data, which include NMR, IR, and mass spectrometry. These techniques provide information on the functional groups, molecular weight, and purity of the compounds. The crystallographic analysis contributes to the understanding of the physical properties such as crystal system, space group, and density. The herbicidal activity of one of the compounds indicates potential biological properties, which could be relevant for the analysis of 4-(2,4-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide .
properties
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-11(2)16-19-20-17(23-16)18-15(21)6-5-9-22-14-8-7-12(3)10-13(14)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHWKLDVLMHBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=NN=C(S2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide |
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